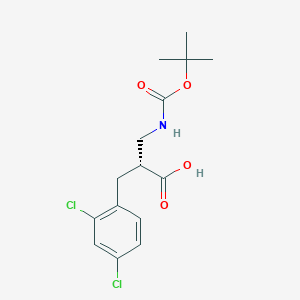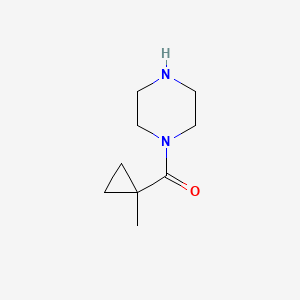
ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxyphenyl substituent on the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-benzyloxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenolic compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
科学研究应用
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzyloxyphenyl substituent play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the benzyloxy group, resulting in different chemical properties.
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and differentiates it from other similar pyrrole derivatives.
属性
CAS 编号 |
417721-39-2 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-(4-phenylmethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-20(23)17-12-18(22-19(17)21)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-12,22H,2,13,21H2,1H3 |
InChI 键 |
SFPQCLDCKCVBNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)








![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)



